Quinolin-3(5H)-one
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Overview
Description
Quinolin-3(5H)-one is a heterocyclic aromatic organic compound with the molecular formula C9H7NO. It is a derivative of quinoline, characterized by a nitrogen atom in the ring structure and a ketone group at the third position. This compound is known for its diverse chemical properties and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinolin-3(5H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzophenone with formic acid under reflux conditions. Another method includes the use of 2-aminobenzamide and acetic anhydride, which undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Quinolin-3(5H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3-carboxylic acid.
Reduction: Reduction reactions can convert it into quinoline derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include quinoline-3-carboxylic acid, substituted quinolines, and various quinoline derivatives with functional groups like halogens, alkyl, and nitro groups .
Scientific Research Applications
Quinolin-3(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: this compound derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinolin-3(5H)-one and its derivatives involves interaction with various molecular targets and pathways. For instance, some derivatives exhibit antimicrobial activity by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication. Others may act as enzyme inhibitors or receptor agonists/antagonists, modulating specific biochemical pathways .
Comparison with Similar Compounds
Quinolin-3(5H)-one can be compared with other similar compounds such as quinoline, isoquinoline, and quinazoline:
Quinoline: Similar structure but lacks the ketone group at the third position.
Isoquinoline: Differently positioned nitrogen atom in the ring structure.
Quinazoline: Contains an additional nitrogen atom in the ring, leading to different chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
727650-98-8 |
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Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
5H-quinolin-3-one |
InChI |
InChI=1S/C9H7NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-2,4-6H,3H2 |
InChI Key |
BUYDAPBEKKVUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=CC(=O)C=N2 |
Origin of Product |
United States |
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